1,2-Dibromopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, ether, and chloroform; slightly soluble in carbon tetrachloride.

Synonyms

Canonical SMILES

Investigating Environmental Processes:

1.2-Dibromopropane has been used to study the reductive dechlorination of other halogenated organic compounds, such as carbon tetrachloride, in soil environments. Researchers use it as a model compound to understand how these contaminants degrade in the presence of specific reductants (electron donors) like iron (Fe(II)) and sulfide (HS-) [].

Analytical Chemistry Applications:

1.2-Dibromopropane can serve as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. An internal standard is a known compound added to a sample to help quantify the target analyte by accounting for variations during the analysis process. This application has been demonstrated in the determination of nitrogenous disinfection byproducts, such as trichloronitromethane, in water samples [].

Studying Chemical Reactions:

The photodissociation dynamics of 1,2-dibromopropane, which refers to how it breaks down upon absorbing light, have been investigated using advanced techniques like velocity map ion imaging. This research helps scientists understand the fundamental mechanisms of light-induced chemical reactions [].

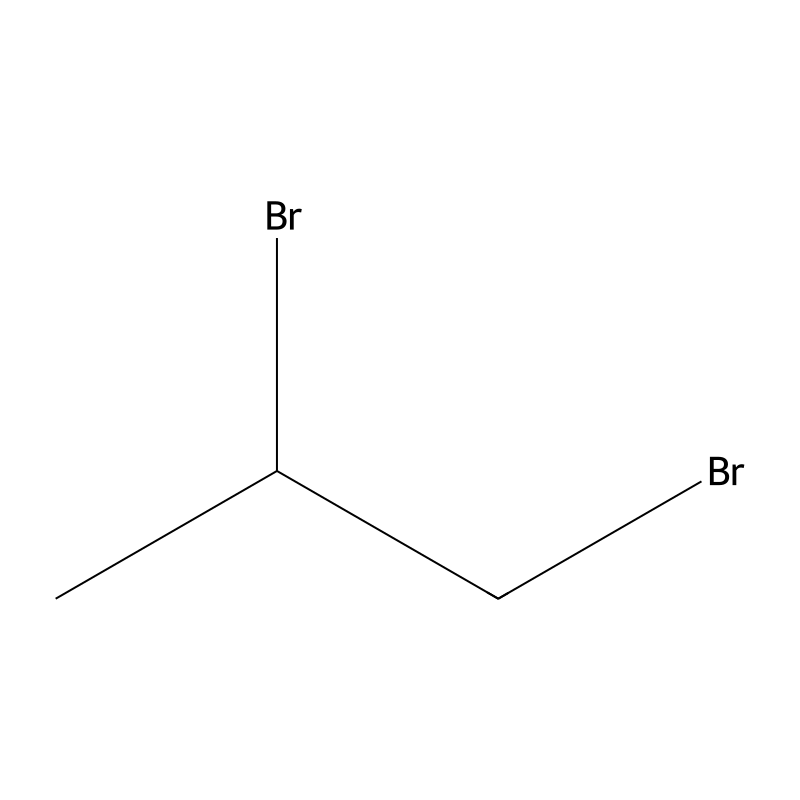

1,2-Dibromopropane, also known as propylene dibromide, is an organic compound with the molecular formula . It is classified as a vicinal dihalide, meaning it contains two bromine atoms attached to adjacent carbon atoms. The structure can be represented as . This compound is a colorless liquid at room temperature and has a boiling point ranging from 284 to 288 °F (140 to 142 °C) and a melting point of approximately -67.4 °F (-55.4 °C) .

1,2-Dibromopropane is notable for its chiral nature, making it the simplest chiral hydrocarbon containing two bromine substituents. It is moderately reactive due to the presence of halogen atoms, which can participate in various

1,2-Dibromopropane is not widely studied in biological systems, and a mechanism of action is not established.

- Potential toxicity: Similar to other vicinal dihalides, 1,2-Dibromopropane could potentially be harmful if ingested, inhaled, or absorbed through the skin.

- Flammability: The presence of carbon-hydrogen bonds suggests some level of flammability, although specific data is unavailable.

- Reactivity: The Br atoms might make 1,2-Dibromopropane reactive with strong oxidizing agents or bases.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

- Thermal Decomposition: Studies have shown that at elevated temperatures (592.2 to 636.2 K), 1,2-dibromopropane can decompose thermally, producing various products .

1,2-Dibromopropane can be synthesized through several methods:

- Direct Bromination of Propylene: This method involves the reaction of propylene with bromine in the presence of a catalyst or under controlled conditions .

- Bromination of Alcohols: Alcohols derived from propylene can be converted into dibromopropane through bromination reactions using phosphorus tribromide or similar reagents .

These methods highlight the versatility of synthetic routes available for producing this compound.

1,2-Dibromopropane has several applications:

- Solvent: It is used as a solvent in organic synthesis and extraction processes.

- Intermediate: The compound serves as an intermediate in the synthesis of various chemicals and pharmaceuticals.

- Pesticide Production: It may also be involved in the production of certain pesticides due to its reactivity with other organic compounds .

Interaction studies involving 1,2-dibromopropane often focus on its reactivity with various nucleophiles and its potential biological interactions. Its electrophilic nature makes it susceptible to nucleophilic attack, which can lead to significant interactions with proteins and nucleic acids in biological systems. These interactions may have implications for toxicity and environmental impact.

Several compounds share structural similarities with 1,2-dibromopropane. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromopropane | CH3CH2CH2Br | Contains only one bromine atom; less reactive than 1,2-dibromopropane. |

| 1,3-Dibromopropane | CH3CHBrCH2Br | Bromines are on non-adjacent carbons; different reactivity profile. |

| 1-Chloropropane | CH3CH2CH2Cl | Contains chlorine instead of bromine; generally less toxic. |

| 1,2-Dichloropropane | CH3CHClCH2Cl | Similar structure but with chlorine; different physical properties. |

These compounds illustrate the unique characteristics of 1,2-dibromopropane while highlighting how variations in halogen substitution influence reactivity and applications.

Physical Description

Color/Form

XLogP3

Boiling Point

141.9 °C

Flash Point

Vapor Density

Density

1.9324 g/cu cm at 20 °C

LogP

Melting Point

-55.49 °C

GHS Hazard Statements

H226 (91.49%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (10.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (89.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Dates

Vibrational spectrum, ab initio calculations, conformational stabilities and assignment of fundamentals of 1,2-dibromopropane

Arthur J LaPlante, Howard D StidhamPMID: 19733504 DOI: 10.1016/j.saa.2009.08.015

Abstract

The mid and far infrared and the Raman spectrum of 1,2-dibromopropane is reported in solid, liquid and gas. Several bands reported by earlier workers are not present in the spectrum of the purified material. Ab initio calculations of optimized geometry, energy, dipole moment, molar volume, vibrational spectrum and normal coordinate calculation were performed using the density functional B3LYP/6-311++g(3df,2pd), and the results used to assist a complete assignment of the 81 fundamental modes of vibrations of the three conformers of 1,2-dibromopropane. Relative energies found conformer A the lowest with G and G' at 815.6 and 871.4 cm(-1) higher. The temperature dependence of the Raman spectrum of the liquid was investigated in the CCC bending region and the relative energies determined. It was found that the G' and G conformers lie 236+/-11 and 327+/-11 cm(-1), respectively above the A conformer, leading to the room temperature composition of the liquid as A, 65+/-1; G', 21+/-1; G, 14+/-1%. It is apparent that the calculated highest energy conformer G' is stabilized more than the G conformer in the liquid. The G' conformer has the lowest molar volume effectively changing the interaction distance between conformers in the liquid, and enhancing the effect of its dipole moment.Bromopropane compounds inhibit osteogenesis by ERK-dependent Runx2 inhibition in C2C12 cells

Hyung Min Jeong, You Hee Choi, Hye Gwang Jeong, Tae Cheon Jeong, Kwang Youl LeePMID: 23775473 DOI: 10.1007/s12272-013-0178-3

Abstract

Bromopropane (BP) is a halogenated alkan compound used in various industries as chemical intermediates, extraction solvents, and degreasing compounds. Halogenated alkan compounds can damage the nervous system, immune system, and hematopoietic and reproductive functions in animals and humans. However, the effect of BPs on bone formation has not yet been examined. This study examined the effects of BPs on osteoblast differentiation and analyzed the mechanisms involved in C2C12, mesenchymal stem cells. BPs dose dependently reduced the alkaline phosphatase activity, expression levels and promoter activity of bone marker genes. Additionally, 1,2-dibromopropane (1,2-DBP) significantly reduced the levels and transcriptional activity of Runx2 and Osterix, major bone transcription factors, in BMP2 induced C2C12 cells. Furthermore, extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) were significantly inhibited by 1,2-DBP. These results demonstrate that BPs inhibit osteoblast differentiation by suppressing Runx2 and Osterix through the ERK/JNK pathway.[Research concerning rutin semisynthetic derivatives. Synthesis, physico-chemical and microbiological characterisation of some new rutin-isoniazid derivatives]

D Lupaşcu, Cristina Tuchiluş, Lenuţa ProfirePMID: 18677936 DOI:

Abstract

Isoniazid is one of the most used antituberculosis drugs, but its toxicity is high. In this study, four derivatives of rutin and isoniazid were prepared and their antibacterial and antimycotic activities were investigated.Synthesis of these compounds started through reaction of rutin with fresh prepared sodium methoxide, subsequently treating with 1, 3-dichloro-2-propanol, 1-brom-3-chloropropane, 1, 2-dibrom-ethane or dibrommethane and finally, stirring with isoniazid, to afford crystalline, yellow, water soluble powders.

The four compounds were marginally active against Staphylococcus aureus and Staphylococcus saprophyticus and were inactive against Escherichia coli.

We synthesised four new derivatives of rutin and isoniazid; melting points, solubility, yields characterised these compounds, and their structure was confirmed by C, H, N elemental analysis and UV spectra. The compounds showed a modest antibacterial activity. We think that the toxicity of the new derivatives will be lower that of isoniazid toxicity. The next steps in our research will be the toxicological study and antituberculosis assay.

Acute effects of 2-bromopropane and 1,2-dibromopropane on hepatotoxic and immunotoxic parameters in female BALB/c mice

Nam Hee Kim, Sun Hee Hyun, Chun Hua Jin, Sang Kyu Lee, Dong Wook Lee, Tae Won Jeon, Chang Bon Choi, Eung Seok Lee, Whigun Chae, Tae Cheon JeongPMID: 14661861 DOI: 10.1007/BF02980204

Abstract

In the present studies, the acute toxic effects of 2-bromopropane (2-BP) and its analog, 1,2-dibromopropane (1,2-DBP), were investigated in female BALB/c mice. The mice were treated orally with either 2-BP at 2000 and 4000 mg/kg or 1,2-DBP at 300 and 600 mg/kg. Four days before necropsy, the mice were immunized intraperitoneally with sheep red blood cells (SRBCs). 1,2-DBP reduced the weights of the spleen and thymus weights and decreased the number of splenic cells. In addition, treatment with 1,2-DBP suppressed the antibody response to SRBCs. Meanwhile, only the antibody response was significantly suppressed by treatment with 2-BP. In the subsequent studies, the time course effects of 2-BP and 1,2-DBP on the hepatotoxic parameters were compared in female BALB/c mice. When mice were treated orally with either one of these chemicals for 6, 12, 24 and 48 h, the activities of serum alanine aminotransferase and aspartate aminotransferase elevated significantly only with 1,2-DBP 24 h after the treatment. The hepatic content of glutathione was reduced by 1,2-DBP. Meanwhile, these parameters were increased by 2-BP. The present results suggest that 1,2-DBP in the Solvent 5200 also contributes to the immnunotoxicity, although 2-BP is a major component.Identification of glutathione conjugates and mercapturic acids of 1,2-dibromopropane in female BALB/c mice by liquid chromatography-electrospray ionization tandem mass spectrometry

S K Lee, C H Jin, S H Hyun, D W Lee, G H Kim, T W Jeon, J Lee, D H Kim, H G Jeong, E S Lee, T C JeongPMID: 15788371 DOI: 10.1080/00498250400021937

Abstract

Based on recent results that 1,2-dibromopropane (1,2-DBP) causes hepatotoxicity and immunotoxicity in female BALB/c mice as well as a reduction of hepatic glutathione levels, the possible formation of glutathione conjugates and mercapturic acids of 1,2-DBP was investigated in vivo in the present studies. The following four metabolites were identified in the liver at 12 h after treatment with 1,2-DBP, by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS): M1, 2-hydroxypropylglutathione; M2, 2-oxopropylglutathione; M3, N-acetyl-S-(2-hydroxypropyl)-L-cysteine; and M4, N-acetyl-S-(2-oxopropyl)-L-cysteine. Ions of individual conjugates were observed at m/z 366, 364, 222 and 220, respectively. Characteristic product ions at m/z 237, 217, 204 and 202 for the identification of M1, M2, M3 and M4 were observed, respectively. In the sera isolated from the same animals, only mercapturic acids (M3 and M4) were observed by LC-ESI/MS. When female BALB/c mice were treated orally with 1,2-DBP at doses of 150, 300 and 600 mg kg(-1) once for 12 h, the production of glutathione conjugates and mercapturic acids in liver was apparently dose dependent, as were the concentrations of them in sera. When the production of metabolites from 1,2-DBP was investigated in liver following oral treatment with 600 mg kg(-1) 1,2-DBP for 6, 12, 24 and 48 h, metabolite concentrations were greatest at the first time point (6 h). The results explain the authors' previous studies that oral treatment with 1,2-DBP reduces the hepatic content of glutathione.Biotransformation of 1,2-dibromopropane in rats into four mercapturic acid derivatives

C E Zoetemelk, I H Oei, B van Meeteren-Wälchli, W Onkenhout, A van der Gen, D D BreimerPMID: 2876868 DOI: